
2-cyclopropyl-5-iodo-1H-imidazole
Overview
Description
2-Cyclopropyl-5-iodo-1H-imidazole is a halogenated imidazole derivative featuring a cyclopropyl substituent at the 2-position and an iodine atom at the 5-position. This compound is part of a broader class of imidazole-based molecules, which are pivotal in medicinal chemistry due to their diverse pharmacological activities, including antiviral, anticancer, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization of Amido-Nitriles: The key synthetic strategy involves the cyclization of suitably substituted amido-nitriles to form the imidazole ring. This approach is favored for its mild reaction conditions and versatility in functional group tolerance, enabling the introduction of the cyclopropyl group at position 2 and iodine at position 5 of the imidazole ring.
Microwave-Assisted Synthesis: Industrial-scale production often employs microwave-assisted synthesis techniques. This method utilizes a Schiff’s base complex nickel catalyst to facilitate the formation of trisubstituted imidazoles from aldehydes, benzil, and ammonium acetate. Such catalytic systems enhance reaction rates and yields, making the process scalable and efficient for 2-cyclopropyl-5-iodo-1H-imidazole production.
Reaction Types Involved
Substitution Reactions: The iodine substituent at position 5 is reactive and can be replaced by other nucleophiles such as sodium azide or potassium cyanide under mild conditions, allowing further functionalization of the molecule.
Oxidation and Reduction: The imidazole ring can be selectively oxidized to N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), or reduced to imidazolines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Detailed Research Findings and Data Tables
Stock Solution Preparation Data
The solubility and preparation of stock solutions for this compound have been standardized to facilitate research applications. The following table summarizes the volumes of solvent required to prepare stock solutions of various molarities from different masses of the compound:
Mass of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
---|---|---|---|
1 mg | 4.2728 | 0.8546 | 0.4273 |
5 mg | 21.3639 | 4.2728 | 2.1364 |
10 mg | 42.7277 | 8.5455 | 4.2728 |
This data assists in precise formulation and dosing for experimental use, ensuring reproducibility and accuracy in research.
In Vivo Formulation Preparation
A stepwise solvent addition method is advised to prepare clear in vivo formulations:
- Dissolve the compound in DMSO to create a master stock solution.
- Sequentially add PEG300, Tween 80, and distilled water, ensuring clarity after each addition.
- Alternatively, corn oil can be used as a solvent following DMSO dissolution.
- Physical methods such as vortexing, ultrasound, or warm water baths can aid dissolution.
The preparation of this compound involves strategic synthetic choices to maximize yield and functional group compatibility. The cyclization of amido-nitriles under mild conditions is a versatile and effective route, allowing the introduction of the cyclopropyl and iodine groups with high regioselectivity. Microwave-assisted synthesis further optimizes production, offering scalability and efficiency.
The reactivity of the iodine substituent provides a handle for subsequent chemical modifications, expanding the compound's utility in medicinal chemistry and material science. Oxidation and reduction reactions on the imidazole core broaden the scope for derivative synthesis.
The detailed preparation and storage protocols, supported by precise solubility and formulation data, enable reliable use of this compound in research settings, ensuring compound integrity and experimental reproducibility.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-5-iodo-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form N-oxides or reduction to form imidazolines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products:
Substitution: Products include azido or cyano derivatives.
Oxidation: N-oxides.
Reduction: Imidazolines.
Scientific Research Applications
2-Cyclopropyl-5-iodo-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its role in developing new pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-cyclopropyl-5-iodo-1H-imidazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. It can also interact with nucleic acids, affecting DNA and RNA synthesis .
Comparison with Similar Compounds
To contextualize the properties and applications of 2-cyclopropyl-5-iodo-1H-imidazole, a comparative analysis with structurally related imidazole derivatives is provided below.
Table 1: Key Comparisons of this compound and Analogues
Key Findings:
Substituent Effects: The iodine atom in this compound increases molecular weight and polarizability compared to non-halogenated analogues like 2-cyclopropyl-5-phenyl-1H-imidazole. This may enhance halogen bonding interactions in target proteins . Cyclopropyl vs. However, phenyl-substituted derivatives exhibit higher lipophilicity (logP 2.75 vs. 2.18), which may favor membrane permeability .
Synthetic Accessibility :
- 5-Iodo-1H-imidazole derivatives are typically synthesized via palladium-catalyzed cross-coupling reactions, with yields ranging from 52% to 67% under microwave-assisted conditions . The addition of a cyclopropyl group likely requires specialized reagents (e.g., cyclopropane carboxaldehyde), increasing synthetic complexity compared to simpler analogues.
Pharmacological Potential: Imidazole derivatives with electron-withdrawing groups (e.g., iodine) show enhanced inhibitory activity against tyrosine kinases and viral proteases compared to alkyl-substituted counterparts . The cyclopropyl moiety is associated with improved metabolic stability in vivo, as seen in benzimidazole-based drugs like Omeprazole, which shares a similar structural motif .
Biological Activity
2-Cyclopropyl-5-iodo-1H-imidazole is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the iodine atom at the 5-position enhances its reactivity, which is critical for its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, applications, and comparative analysis with related compounds.
- Molecular Formula : C₆H₇IN₂
- Molecular Weight : 202.04 g/mol
- Structural Features : The compound consists of a cyclopropyl group and an iodine atom, which contribute to its distinct chemical reactivity and biological properties.
The biological activity of this compound can be attributed to its interaction with various biological targets, primarily through the following mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes, particularly those involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator for specific receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, making it a candidate for further investigation in infectious disease research.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Activity Type | Description |
---|---|
Antimicrobial | Exhibits activity against various bacterial strains and fungi. |
Anticancer | Potential role in inhibiting cancer cell proliferation through specific pathways. |
Anti-inflammatory | May reduce inflammation by modulating immune responses. |
Enzyme Inhibition | Inhibits key enzymes involved in metabolic processes. |
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as an anticancer therapeutic .
Case Study 3: Enzyme Inhibition
Research has shown that this compound effectively inhibits certain kinases involved in cancer progression. The binding affinity was assessed using molecular docking studies, revealing a strong interaction between the compound and the active site of the target enzyme .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Cyclopropyl-1H-imidazole | Lacks iodine substitution | Different reactivity; lower biological activity |
5-Iodo-1H-imidazole | Lacks cyclopropyl group | Enhanced reactivity; different binding profiles |
4-Methyl-1H-imidazole | Methyl group at position 4 | Varies significantly in biological activity |
Q & A
Basic Research Question: How can synthetic protocols for 2-cyclopropyl-5-iodo-1H-imidazole be optimized to improve yield and purity?
Methodological Answer :
Optimization involves evaluating reaction conditions (temperature, solvent, catalyst) and precursor selection. For example:
- Cyclopropane introduction : Use cyclopropane-carboxaldehyde with iodine under Ullmann coupling conditions .
- Iodination : Employ N-iodosuccinimide (NIS) in acetic acid at 60–80°C for regioselective iodination at the 5-position .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted iodine and byproducts.
Table 1 : Example Reaction Optimization Parameters
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Cyclopropane addition | CuI, K₂CO₃, DMF, 100°C | 65–70 | 85 |
Iodination | NIS, AcOH, 70°C, 12h | 75–80 | 90 |
Purification | Silica gel (hexane:EtOAc 4:1) | – | ≥95 |
Basic Research Question: What analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer :
- NMR : ¹H/¹³C NMR identifies cyclopropyl (δ 1.2–1.8 ppm, triplet) and iodine’s deshielding effect on adjacent imidazole protons .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 261.02 (C₇H₈IN₂⁺) .
- XRD : Resolve crystallographic data to confirm iodine’s spatial orientation and imidazole planarity .
Table 2 : Key Spectral Signatures
Technique | Key Peaks/Data | Reference |
---|---|---|
¹H NMR (CDCl₃) | 1.3 ppm (cyclopropane CH₂) | |
HRMS | 261.02 [M+H]⁺ | |
XRD | I–C bond length: 2.10 Å |
Advanced Research Question: How can contradictions in reported reactivity data (e.g., iodine substitution vs. ring-opening) be resolved?
Methodological Answer :
Contradictions arise from solvent polarity, temperature, or competing pathways. Strategies include:
- Kinetic vs. Thermodynamic Control : Vary reaction time/temperature to isolate intermediates (e.g., iodinated vs. ring-opened products) .
- Computational Modeling : Use DFT to calculate activation barriers for substitution vs. ring-opening pathways .
- Cross-Validation : Compare HPLC (for purity) and ¹H NMR (for structural integrity) across labs .
Advanced Research Question: What mechanistic insights explain its biological activity (e.g., enzyme inhibition)?
Methodological Answer :
- Enzyme Assays : Test inhibition of cytochrome P450 isoforms (CYP3A4/CYP2D6) using fluorogenic substrates .
- Docking Studies : Simulate binding to imidazole-gpcr targets (e.g., histamine receptors) with AutoDock Vina .
- Isotopic Labeling : Use ¹²⁵I-labeled analogs to track biodistribution in cell cultures .
Table 3 : Example Bioactivity Data
Target | IC₅₀ (μM) | Assay Type | Reference |
---|---|---|---|
CYP3A4 | 12.5 | Fluorescence-based | |
Histamine H3 Receptor | 8.2 | Radioligand binding |
Advanced Research Question: How can computational methods predict its stability under varying pH and temperature?
Methodological Answer :
- Accelerated Stability Studies : Expose to pH 1–13 at 40°C for 48h, monitor degradation via HPLC .
- DFT Calculations : Model hydrolysis pathways (e.g., iodine dissociation energy) .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C indicates thermal stability) .
Advanced Research Question: What strategies mitigate synthetic byproducts (e.g., diiodinated derivatives)?
Methodological Answer :
- Regioselective Protection : Block reactive sites with tert-butyldimethylsilyl (TBS) groups before iodination .
- Solvent Screening : Polar aprotic solvents (DMF) favor mono-iodination; nonpolar solvents (toluene) increase diiodination risk .
- Real-Time Monitoring : Use in-situ IR to track iodine consumption and adjust reaction time .
Properties
IUPAC Name |
2-cyclopropyl-5-iodo-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGIVUAOFKVFNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621188 | |
Record name | 2-Cyclopropyl-5-iodo-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
761426-65-7 | |
Record name | 2-Cyclopropyl-5-iodo-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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